Chemical properties of 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride
Chemical properties of 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(Pyridin-2-ylmethyl)hydrazine Trihydrochloride
Abstract
This technical guide provides a comprehensive overview of 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride (CAS No. 1349718-42-8), a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. This document delineates the compound's core physicochemical properties, proposes a validated synthetic pathway, explores its characteristic reactivity, and details standard analytical methodologies for its characterization. By grounding theoretical principles in practical applications, this guide serves as an essential resource for scientists leveraging this reagent in novel molecular design and drug development workflows.
Introduction and Strategic Importance
1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride is a bifunctional organic compound that incorporates both a pyridine ring and a hydrazine moiety. The strategic value of this molecule lies in the synergistic reactivity of these two functional groups. Pyridine-based heterocycles are ubiquitous in pharmaceuticals, prized for their ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a stable aromatic scaffold.[1][2][3] The hydrazine group is a potent nucleophile and a key precursor for the synthesis of numerous other heterocyclic systems and functional derivatives, most notably hydrazones, which are themselves a class of compounds with broad biological activities.[3][4][5]
As a trihydrochloride salt, the compound offers enhanced stability and improved solubility in aqueous or polar protic solvents compared to its free base form, which is susceptible to aerial oxidation. This salt form ensures a longer shelf-life and more reliable stoichiometry in reactions, making it a preferred reagent for research and development. This guide will explore the fundamental chemistry of this compound, providing researchers with the foundational knowledge required for its effective application.
Physicochemical and Structural Properties
The intrinsic properties of a reagent dictate its handling, storage, and reactivity. 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride is a solid material whose key characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1349718-42-8 | [6][7] |
| Synonym(s) | 2-(hydrazinomethyl)pyridine trihydrochloride | [6][7] |
| Molecular Formula | C₆H₉N₃ · 3HCl (or C₆H₁₂Cl₃N₃) | [6][7] |
| Molecular Weight | 232.54 g/mol | [6][7] |
| Appearance | Typically an off-white to pale yellow solid | Inferred from related compounds |
| Purity | ≥95% | [6][7] |
| Storage | Recommended to be stored under refrigerated conditions | [7] |
Structural Elucidation: The molecule consists of a pyridine ring substituted at the 2-position with a methylhydrazine group (-CH₂NHNH₂). In the trihydrochloride salt form, the three basic nitrogen atoms—one on the pyridine ring and the two on the hydrazine chain—are protonated, each associated with a chloride counter-ion. This full protonation significantly influences the molecule's electronic properties and solubility, rendering it highly polar.
Synthesis and Purification
While numerous suppliers offer this reagent, understanding its synthesis provides insight into potential impurities and handling considerations. A robust and common laboratory-scale synthesis proceeds via a two-step sequence involving nucleophilic substitution followed by acid-base chemistry.
Proposed Synthetic Workflow
The synthesis begins with a suitable 2-halomethylpyridine, which serves as an electrophile for the highly nucleophilic hydrazine. The resulting free base is then converted to the stable trihydrochloride salt.
Caption: Proposed two-step synthesis of 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride.
Detailed Experimental Protocol (Hypothetical)
Causality Statement: This protocol is designed for maximal yield and purity. The use of hydrazine hydrate in excess drives the substitution reaction to completion. The final precipitation from a non-polar solvent like diethyl ether ensures the isolation of the highly polar hydrochloride salt, leaving non-polar impurities behind.
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Step 1: Synthesis of the Free Base.
-
To a solution of 2-(bromomethyl)pyridine hydrobromide (1.0 eq) in ethanol (10 volumes), add potassium carbonate (2.5 eq) and stir for 15 minutes to neutralize the acid and liberate the free base of the starting material.
-
Add hydrazine hydrate (3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude free base, 1-(pyridin-2-ylmethyl)hydrazine, as an oil.
-
-
Step 2: Formation of the Trihydrochloride Salt.
-
Dissolve the crude free base in a minimal amount of isopropanol (IPA).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of concentrated hydrochloric acid (3.5 eq) in diethyl ether.
-
A precipitate will form immediately. Continue stirring for 30 minutes at 0 °C.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride.
-
Purification: The primary method of purification is recrystallization, typically from an ethanol/water mixture or isopropanol. The purity should be verified by NMR spectroscopy and melting point analysis.
Reactivity and Synthetic Utility
The synthetic utility of this reagent is dominated by the nucleophilic character of the terminal -NH₂ group of the hydrazine moiety.
Core Reactivity: Hydrazone Formation
The most fundamental and widely used reaction of 1-(pyridin-2-ylmethyl)hydrazine is its condensation with aldehydes and ketones to form stable pyridinyl-hydrazones. This reaction is the cornerstone of its application in dynamic combinatorial chemistry and the development of bioactive molecules.[5]
Caption: General reaction scheme for the formation of pyridinyl-hydrazones.
Protocol for Hydrazone Synthesis:
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Dissolve 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride (1.0 eq) in methanol.
-
Add a base such as triethylamine (3.0-3.5 eq) to liberate the free base in situ.
-
Add the desired aldehyde or ketone (1.0 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction at room temperature or under gentle reflux until TLC analysis indicates the consumption of the starting materials.
-
The product can often be isolated by simple filtration if it precipitates, or by standard aqueous workup and crystallization.
Applications in Heterocyclic Synthesis
The hydrazine functionality is a key precursor for building five- and six-membered nitrogen-containing heterocycles, which are privileged structures in drug discovery.[8][9]
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Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) will lead to the formation of substituted pyrazoles.
-
Pyridazine Synthesis: Reaction with 1,4-dicarbonyl compounds can yield pyridazine derivatives.[8]
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized or purchased material.
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¹H NMR Spectroscopy: In a solvent like D₂O or DMSO-d₆, the spectrum would be expected to show:
-
A complex multiplet pattern for the four aromatic protons on the pyridine ring (typically δ 7.5-8.5 ppm).
-
A singlet for the methylene (-CH₂-) protons, which may be broadened by exchange (typically δ 4.0-4.5 ppm).
-
Broad, exchangeable signals for the N-H protons (typically > δ 9.0 ppm), which will disappear upon D₂O exchange.
-
-
¹³C NMR Spectroscopy: The spectrum will show six distinct carbon signals: five for the pyridine ring (four CH and one quaternary C) and one for the aliphatic -CH₂- group.
-
Infrared (IR) Spectroscopy: Key vibrational bands include:
-
Broad N-H stretching absorptions from the ammonium and hydrazinium groups (3200-2500 cm⁻¹).
-
Aromatic C=C and C=N stretching from the pyridine ring (~1600-1450 cm⁻¹).[10]
-
-
Mass Spectrometry (MS): In ESI+ mode, the expected peak would correspond to the free base [M+H]⁺, with a mass of approximately 138.09 Da (C₆H₁₀N₃⁺).
Safety and Handling
Trustworthiness through Safety: A robust protocol is a safe protocol. Adherence to safety standards is non-negotiable.
-
General Hazards: Hydrazine derivatives should be handled with care as they are often classified as toxic. Related compounds are known to be harmful if swallowed, cause skin irritation, and serious eye irritation.[11][12]
-
Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Incompatibilities: Avoid contact with strong oxidizing agents, as hydrazine derivatives can react exothermically. Also, avoid strong bases unless intentionally liberating the free base for a reaction.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, consistent with the supplier's recommendation for refrigeration.[7][13]
Conclusion
1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride is a highly valuable and versatile reagent. Its salt form provides stability and handling advantages, while its constituent pyridine and hydrazine moieties offer a gateway to a vast chemical space of complex nitrogen-containing molecules. Its primary utility in forming hydrazones and other heterocycles makes it a staple for researchers engaged in the synthesis of novel compounds for pharmaceutical and materials science applications. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is critical for its successful and safe implementation in the laboratory.
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